5-Methoxy-1-methoxymethylindole
Description
BenchChem offers high-quality 5-Methoxy-1-methoxymethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methoxymethylindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methoxy-1-(methoxymethyl)indole |
InChI |
InChI=1S/C11H13NO2/c1-13-8-12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,8H2,1-2H3 |
InChI Key |
AXHIOHSUQCNGAX-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
5-Methoxy-1-methoxymethylindole CAS number and molecular weight
Identity & Physicochemical Profile[1][2][3][4]
5-Methoxy-1-(methoxymethyl)-1H-indole is a specialized synthetic intermediate used primarily in advanced organic synthesis for the functionalization of the indole core. It is not typically a shelf-stable commercial reagent but is generated in situ or synthesized as a precursor for Directed Ortho-Metalation (DoM) strategies.
Key Chemical Data
| Property | Value | Notes |
| Systematic Name | 1-(Methoxymethyl)-5-methoxy-1H-indole | IUPAC nomenclature |
| Common Abbreviation | N-MOM-5-Methoxyindole | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | Calculated based on standard atomic weights |
| Parent Compound CAS | 1006-94-6 | Refers to 5-Methoxyindole (Starting Material) |
| Reagent CAS | 107-30-2 | Refers to Chloromethyl methyl ether (MOM-Cl) |
| Physical State | Viscous Oil / Low-melting Solid | Typically colorless to pale yellow upon purification |
| Solubility | Soluble in organic solvents | DCM, THF, DMF, Ethyl Acetate |
Note on CAS Number: As a transient synthetic intermediate, this specific N-protected derivative does not have a widely recognized, permanent commercial CAS registry number. Researchers must reference the parent compound (5-Methoxyindole) and the protecting group reagent (MOM-Cl) for regulatory and safety documentation.
Synthetic Pathway & Mechanism[9]
The synthesis of 5-Methoxy-1-(methoxymethyl)-1H-indole involves the nucleophilic substitution of the indole nitrogen onto chloromethyl methyl ether (MOM-Cl). This reaction requires strong basic conditions to deprotonate the indole N-H (pKa ≈ 17 in DMSO), generating a highly nucleophilic indolyl anion.
Reaction Mechanism[9][10]
-
Deprotonation: Sodium hydride (NaH) removes the proton from the indole nitrogen.
-
Coordination: The sodium cation coordinates with the indolyl anion.
-
Nucleophilic Attack: The nitrogen lone pair attacks the electrophilic carbon of MOM-Cl, displacing the chloride ion.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis mechanism converting 5-methoxyindole to its N-MOM protected derivative.
Strategic Utility in Drug Discovery
The primary utility of the Methoxymethyl (MOM) group on the indole nitrogen is not merely protection, but regioselective direction .
Directed Ortho-Metalation (DoM)
The MOM group contains an oxygen atom capable of coordinating with lithium species (e.g., n-Butyllithium or t-Butyllithium). This "Complex Induced Proximity Effect" (CIPE) directs the lithiation specifically to the C2 position of the indole ring, which is otherwise difficult to functionalize selectively.
-
Without MOM: Lithiation may occur at C3 (if C3 is blocked) or result in N-lithiation.
-
With MOM: The oxygen lone pair chelates the Li+, holding it close to the C2 proton, facilitating selective deprotonation.
DOT Diagram: C2-Functionalization Cycle
Figure 2: The Directed Ortho-Metalation (DoM) cycle enabling precise C2 modification.
Experimental Protocols
Protocol A: Synthesis of N-MOM-5-Methoxyindole
Safety Warning: MOM-Cl is a known carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate PPE (double nitrile gloves).
-
Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon.
-
Solvation: Dissolve 5-methoxyindole (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion, 480 mg, 12.0 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (0.91 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (Rf ~0.3) and appearance of the product (Rf ~0.6).
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Deprotection (MOM Removal)
The MOM group is acid-labile and can be removed after the desired transformations are complete.
-
Dissolution: Dissolve the N-MOM protected indole in THF/Water (1:1) or DCM.[2]
-
Acidolysis: Add Trifluoroacetic acid (TFA) (excess) or 6M HCl.
-
Heating: Stir at 40–60°C for 2–6 hours.
-
Neutralization: Neutralize with saturated NaHCO₃ before extraction.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and protection).
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection conditions).
-
PubChem. (2024). "5-Methoxyindole (CID 13872)."[3] National Library of Medicine.[3] Link
-
Sigma-Aldrich. (2024). "Chloromethyl methyl ether Safety Data Sheet." Link
Sources
Strategic N-Protection: 5-Methoxyindole vs. 5-Methoxy-1-(methoxymethyl)indole
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Focus: Regioselective Functionalization & Strategic Protecting Group Chemistry
Executive Summary
In the architecture of indole-based drug discovery, the distinction between 5-Methoxyindole and its protected derivative, 5-Methoxy-1-(methoxymethyl)indole (N-MOM-5-Methoxyindole), is not merely structural—it is functional.
While 5-Methoxyindole represents the "native" scaffold prone to C3-electrophilic substitution, the N-MOM variant serves as a masked, directing platform that inverts standard reactivity. The Methoxymethyl (MOM) group eliminates the acidic N-H proton and coordinates organolithium reagents, unlocking C2-regioselective functionalization (Directed Ortho Metalation). This guide details the physicochemical differences, synthetic protocols, and safety imperatives for leveraging these two molecules.
Part 1: Comparative Analysis
The fundamental difference lies in the availability of the pyrrole nitrogen's lone pair and proton.
Table 1: Physicochemical & Reactivity Profile[2]
| Feature | 5-Methoxyindole | 5-Methoxy-1-(methoxymethyl)indole |
| CAS Number | 1006-94-6 | Derivative (Non-standard commodity) |
| Structure | Free N-H (Indole) | N-CH₂OCH₃ (Acetal-protected) |
| pKa (DMSO) | ~17 (N-H acidity) | N/A (No acidic proton on N) |
| Dominant Reactivity | C3-Electrophilic Aromatic Substitution (Friedel-Crafts, Vilsmeier-Haack) | C2-Lithiation (Directed Ortho Metalation) |
| Base Sensitivity | Deprotonates to form Indolyl anion (Nucleophilic at N/C3) | Inert to base; C2-H becomes most acidic site |
| Acid Sensitivity | Stable to moderate acid | Labile (Hydrolyzes back to NH) |
| Solubility | Moderate (Polar organic solvents) | High (Lipophilic, soluble in THF/Et₂O) |
Part 2: The Mechanistic Divergence
The Native Pathway: C3-Selectivity
In 5-Methoxyindole , the nitrogen lone pair donates electron density into the ring, making C3 the most nucleophilic site.
-
Mechanism: Reaction with electrophiles (E⁺) occurs almost exclusively at C3.
-
Limitation: Direct C2-functionalization is difficult because the C2-H bond is not sufficiently acidic, and the N-H bond (pKa ~17) is deprotonated first by strong bases (e.g., n-BuLi), forming an unreactive N-lithio species that resists C2-lithiation due to electronic repulsion.
The MOM Solution: Unlocking C2
5-Methoxy-1-(methoxymethyl)indole solves the "N-H problem." The MOM group serves a dual purpose:
-
Protection: It masks the acidic proton, preventing N-deprotonation.
-
Coordination (CIPE Effect): The oxygen atom in the methoxymethyl group can coordinate with Lithium (Complex Induced Proximity Effect), directing the base (e.g., t-BuLi or n-BuLi) to the proximal C2 proton.
Visualization: Reactivity Pathways
The following diagram illustrates the "Fork in the Road" for functionalizing the indole scaffold.
Caption: Divergent synthesis pathways. Top: Native C3 substitution. Bottom: MOM-directed C2 substitution.
Part 3: Experimental Protocols
Safety Alert: MOM-Chloride (MOMCl)
CRITICAL: Chloromethyl methyl ether (MOMCl) is a Group 1 Carcinogen (OSHA regulated). It is highly volatile and toxic.
-
Engineering Controls: All reactions must be performed in a well-ventilated fume hood.
-
Alternative: Whenever possible, generate MOMCl in situ or use less toxic alternatives (e.g., SEM group) if the specific chelating properties of MOM are not strictly required.
Protocol A: Synthesis of 5-Methoxy-1-(methoxymethyl)indole
Objective: Mask the N-H to enable downstream lithiation.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Deprotonation:
-
Protection:
-
Add MOMCl (1.2 eq) dropwise via syringe. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Workup:
-
Validation: NMR should show the disappearance of the N-H singlet (~11 ppm) and appearance of the MOM methylene singlet (~5.4 ppm).
Protocol B: C2-Lithiation and Functionalization
Objective: Install an electrophile at the C2 position.
-
Setup: Flame-dry a flask under Argon.
-
Lithiation:
-
Dissolve N-MOM-5-Methoxyindole (1.0 eq) in anhydrous THF.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add t-BuLi (1.1 eq, 1.7M in pentane) dropwise. Note: t-BuLi is pyrophoric; handle with extreme care. n-BuLi may also be used but t-BuLi is often cleaner for MOM-indoles.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the C2-lithio species.
-
-
Trapping:
-
Add the Electrophile (e.g., Methyl Iodide, DMF, or an Aldehyde) (1.2 eq) dissolved in THF.
-
Stir at -78°C for 1 hour, then allow to warm to RT slowly.
-
-
Workup: Standard aqueous extraction (EtOAc/Water).
Protocol C: Deprotection (MOM Removal)
Objective: Restore the native indole NH.
-
Reaction:
-
Dissolve the C2-substituted MOM-indole in MeOH or THF.
-
Add 6N HCl (excess) or TFA (Trifluoroacetic acid).
-
Heat to reflux (60°C) for 2–6 hours.
-
-
Workup:
-
Neutralize with solid NaHCO₃.
-
Extract with DCM.[2]
-
Purify via column chromatography.
-
Part 4: Strategic Selection (Decision Matrix)
When should you use the MOM-protected variant versus the parent 5-methoxyindole?
| If your goal is... | Use 5-Methoxyindole | Use N-MOM-5-Methoxyindole |
| C3-Acylation / Alkylation | ✅ (Direct) | ❌ (Requires deprotection step) |
| C2-Alkylation / Arylation | ❌ (Difficult/Low Yield) | ✅ (Via Lithiation/DoM) |
| N-Alkylation | ✅ (Base + Alkyl Halide) | ❌ (N is blocked) |
| Solubility in Hexanes/Et₂O | ❌ (Low) | ✅ (High) |
| Scale-up Safety | ✅ (Safe) | ⚠️ (MOMCl hazard) |
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link (Authoritative source on DoM chemistry).
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Occupational Safety and Health Administration (OSHA) . "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." (Safety data regarding Chloromethyl methyl ether). Link
-
PubChem . "5-Methoxyindole Compound Summary."[4] National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Protocol for the Synthesis of 5-Methoxy-1-methoxymethylindole
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Introduction
In the realm of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. 5-methoxyindole, in particular, serves as a crucial starting material for the synthesis of a wide array of pharmaceuticals and research chemicals, including those targeting serotonin receptors.[1] The strategic protection of the indole nitrogen is a common and often necessary step in multi-step syntheses to prevent undesired side reactions.[2] The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols, phenols, and amines due to its stability under various conditions and its relatively straightforward removal.[3][4] This application note provides a detailed protocol for the synthesis of 5-Methoxy-1-methoxymethylindole from 5-methoxyindole, a key intermediate in the synthesis of various tryptamine derivatives.[5]
The protection of the indole nitrogen with a MOM group is achieved by deprotonation of the N-H bond followed by nucleophilic attack on a MOM-halide, typically chloromethyl methyl ether (MOM-Cl).[3] This process requires a strong base to generate the indolide anion. Sodium hydride (NaH) is a powerful, non-nucleophilic base commonly employed for this purpose.[6] It effectively deprotonates the indole nitrogen, which has a pKa of approximately 17, to drive the reaction to completion.
Reaction Scheme
The overall reaction for the synthesis of 5-Methoxy-1-methoxymethylindole is depicted below. 5-methoxyindole is first deprotonated by sodium hydride to form the corresponding sodium salt. This intermediate then reacts with chloromethyl methyl ether in an SN2 reaction to yield the desired N-protected product.
Caption: Overall reaction for the synthesis of 5-Methoxy-1-methoxymethylindole.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxyindole | 98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water and air. Handle with extreme caution.[6] |
| Chloromethyl methyl ether (MOM-Cl) | Technical Grade | Commercially Available | Caution: Carcinogen.[7] Handle only in a well-ventilated fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous to prevent quenching of NaH. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available | |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | Commercially Available | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Septa and needles | For inert atmosphere techniques. | ||
| Argon or Nitrogen gas supply | High purity | ||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Experimental Protocol
Safety Precautions: Sodium hydride reacts violently with water to produce flammable hydrogen gas and can ignite spontaneously in air.[6] It should be handled under an inert atmosphere (argon or nitrogen).[8] Chloromethyl methyl ether is a known carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.[7][9] Always wear safety glasses, a lab coat, and appropriate gloves.[8][10]
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is flushed with inert gas.
-
Addition of Sodium Hydride: Under a positive flow of inert gas, sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. Anhydrous tetrahydrofuran (THF) is then added via syringe to create a suspension. The suspension is cooled to 0 °C in an ice bath.
-
Addition of 5-Methoxyindole: 5-methoxyindole (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred NaH suspension at 0 °C.
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed. The mixture will typically become a clearer solution or a fine suspension as the sodium salt of the indole forms.
-
Addition of MOM-Cl: Chloromethyl methyl ether (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. A precipitate (sodium chloride) may form upon addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.
-
Work-up: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-Methoxy-1-methoxymethylindole as a pure compound.
Results and Discussion
Mechanism and Rationale
The N-H bond of an indole is weakly acidic, and a strong base is required for its deprotonation.[11] Sodium hydride is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation step is hydrogen gas, which is easily removed from the reaction system.[6] The use of an anhydrous solvent like THF is critical, as any water present will react with the sodium hydride, reducing the yield and creating a safety hazard.[12]
The subsequent reaction of the indolide anion with chloromethyl methyl ether is a classic SN2 reaction. The nitrogen atom of the indolide acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl and displacing the chloride leaving group.
Troubleshooting
-
Low Yield:
-
Incomplete deprotonation: Ensure the sodium hydride is fresh and has been handled properly to avoid deactivation by moisture or air.[12] The reaction time for deprotonation may also need to be extended.
-
Poor quality reagents: Use of wet THF or degraded MOM-Cl can significantly reduce the yield.
-
-
Side Reactions:
-
Reaction at C3: While N-alkylation is generally favored, some C3-alkylation can occur.[11] Using a strong base and ensuring complete deprotonation of the nitrogen helps to minimize this side reaction.
-
-
Difficult Purification:
-
If the product is difficult to separate from the starting material, careful optimization of the solvent system for column chromatography is necessary.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methoxy group on the indole ring (around 3.8 ppm), a singlet for the methoxy group of the MOM protecting group (around 3.3 ppm), and a singlet for the methylene bridge of the MOM group (around 5.4 ppm). The aromatic protons of the indole ring will also be present in their expected regions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals corresponding to the structure of 5-Methoxy-1-methoxymethylindole.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ).
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-Methoxy-1-methoxymethylindole from 5-methoxyindole. The use of sodium hydride for deprotonation followed by reaction with chloromethyl methyl ether is an effective method for the N-protection of the indole ring. Adherence to the safety precautions, particularly when handling sodium hydride and chloromethyl methyl ether, is paramount. This protocol serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.
References
-
Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]
-
Sodium hydride. In Wikipedia. Retrieved from [Link]
-
The Safe Use of Sodium Hydride On Scale. Scribd. Retrieved from [Link]
- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1989, January). ChemInform, 54(18), 4350-4356.
-
MSDS for SODIUM HYDRIDE. Alkali Metals Ltd. Retrieved from [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020, December 2). PMC - NIH. Retrieved from [Link]
-
Synthesis of 5-methoxy-indole. PrepChem.com. Retrieved from [Link]
- Method for preparing tryptamine derivatives. (2024, April 9). Google Patents.
-
A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
-
5-Methoxyindole. PubChem - NIH. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved from [Link]
- Preparation method of 5-methoxyindole. Google Patents.
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. Retrieved from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Retrieved from [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
5-Methoxytryptamine. In Wikipedia. Retrieved from [Link]
-
A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. INIS-IAEA. Retrieved from [Link]
-
MOM Protecting Group Addition. (2022, January 19). YouTube. Retrieved from [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
alcohol. Organic Syntheses Procedure. Retrieved from [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). PMC. Retrieved from [Link]
-
Chloromethyl methyl ether. In Wikipedia. Retrieved from [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Retrieved from [Link]
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.
-
Deprotonation with NaH. Reddit. Retrieved from [Link]
-
Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. Retrieved from [Link]
-
5-Methoxyindole. MD Topology. Retrieved from [Link]
-
Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. ResearchGate. Retrieved from [Link]
-
Help needed with a very simple deprotonation. Reddit. Retrieved from [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Retrieved from [Link]
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- 12. reddit.com [reddit.com]
Application Note: Regioselective C2-Lithiation of 5-Methoxy-1-methoxymethylindole
Executive Summary
This technical guide details the protocol for the regioselective C2-lithiation of 5-methoxy-1-(methoxymethyl)-1H-indole. The methodology leverages the Directed Ortho Metalation (DoM) strategy, utilizing the N-methoxymethyl (MOM) group as a Directed Metalation Group (DMG). This approach ensures high regioselectivity for the C2 position over the C3 or benzenoid (C4-C7) positions, overcoming the inherent nucleophilicity of the indole ring. The resulting C2-lithiated species serves as a versatile nucleophile for reaction with diverse electrophiles (aldehydes, ketones, alkyl halides, borates), facilitating the synthesis of complex 2-substituted 5-methoxyindole derivatives relevant to pharmaceutical development.
Mechanistic Insight & Strategic Rationale
The Challenge of Indole Functionalization
Indole is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) at the C3 position. Reversing this reactivity to functionalize C2 requires masking the nitrogen and increasing the acidity of the C2 proton.
The Solution: N-MOM Directed Lithiation
The 1-methoxymethyl (MOM) group serves a dual purpose:
-
Protection: It masks the acidic N-H proton (pKa ~17), preventing deprotonation by the organolithium reagent.
-
Direction (CIPE): The oxygen atoms in the MOM group act as Lewis bases, coordinating with the lithium cation (Lewis acid). This Complex Induced Proximity Effect (CIPE) brings the base (n-BuLi) into the immediate vicinity of the C2 proton, kinetically favoring its removal over the thermodynamically competitive C3 or benzenoid protons.
Impact of the 5-Methoxy Group
The 5-methoxy substituent is an electron-donating group (EDG). While EDGs generally deactivate rings toward nucleophilic attack (or deprotonation by base), the inductive withdrawal of the N-MOM group and the kinetic dominance of the CIPE mechanism override the electronic enrichment provided by the 5-OMe group. Consequently, C2-lithiation remains the dominant pathway.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of N-MOM directed C2-lithiation. The coordination of Lithium to the MOM oxygen is the critical directing event.
Critical Experimental Parameters
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Essential for solvation of Li cations and stabilization of the lithiated intermediate. Diethyl ether is a viable alternative but THF generally promotes faster metalation. |
| Reagent | n-Butyllithium (1.6M or 2.5M in hexanes) | Strong enough to deprotonate C2 (pKa ~38) but controllable. t-BuLi can be used but poses higher safety risks and is usually unnecessary for this substrate. |
| Temperature | -78°C (Acetone/Dry Ice) | Critical to prevent the "MOM-dance" (anionic rearrangement) or fragmentation of the lithiated species. |
| Atmosphere | Argon or Nitrogen (Positive Pressure) | Organolithiums are pyrophoric and moisture-sensitive. Strict exclusion of water/O2 is mandatory. |
| Concentration | 0.1 M - 0.2 M | Dilute conditions prevent aggregation issues and allow for efficient heat dissipation during exothermic addition. |
Detailed Protocol
Phase 1: Preparation of Starting Material (If not purchased)
Note: If 5-Methoxy-1-methoxymethylindole is already available, skip to Phase 2.
-
Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF at 0°C under Argon.
-
Add 5-Methoxyindole (1.0 equiv) dissolved in DMF dropwise. Stir for 30 min at 0°C (H2 evolution).
-
Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise. Caution: MOM-Cl is a carcinogen.
-
Warm to RT and stir for 2-4 hours.
-
Quench with water, extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.
-
Purify via silica gel chromatography (Hexanes/EtOAc) to yield 5-Methoxy-1-(methoxymethyl)-1H-indole .
Phase 2: Regioselective C2-Lithiation & Trapping
Reagents:
-
Substrate: 5-Methoxy-1-(methoxymethyl)-1H-indole (1.91 g, 10.0 mmol)
-
n-Butyllithium (n-BuLi): 2.5 M in hexanes (4.4 mL, 11.0 mmol, 1.1 equiv)
-
Solvent: Anhydrous THF (50 mL)
-
Electrophile: N,N-Dimethylformamide (DMF) (1.2 mL, 15.0 mmol, 1.5 equiv) [Representative Electrophile]
Step-by-Step Workflow:
-
System Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Allow to cool under a stream of nitrogen.
-
Substrate Dissolution: Charge the flask with 5-Methoxy-1-(methoxymethyl)-1H-indole (10.0 mmol) and inject anhydrous THF (50 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.
-
Lithiation (The Critical Step):
-
Fill a syringe with n-BuLi (11.0 mmol).
-
Add n-BuLi dropwise over 10-15 minutes along the side of the flask. Note: Rapid addition can cause local heating and loss of regioselectivity.
-
The solution typically turns a yellow/orange color, indicating the formation of the lithiated species.
-
-
Incubation: Stir the mixture at -78°C for 1 hour. Do not warm up.
-
Electrophile Trapping:
-
Add the electrophile (e.g., anhydrous DMF) dropwise via syringe at -78°C.
-
Stir at -78°C for 30 minutes.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1-2 hours.
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NH4Cl (20 mL).
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).
Validation & Troubleshooting
Expected Analytical Data (for C2-Formyl derivative)
-
1H NMR: Disappearance of the C2-H singlet (typically ~7.1 ppm in the parent). Appearance of an aldehyde proton (~9.8-10.0 ppm).
-
Regioselectivity Check: NOESY correlation between the N-MOM protons and the C7-H (doublet) confirms the N-protecting group is intact. The absence of C2-H confirms lithiation occurred at C2.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | Wet THF or inactive n-BuLi | Titrate n-BuLi before use (using diphenylacetic acid). Distill THF from Na/Benzophenone. |
| C3-Substitution Product | Loss of kinetic control | Ensure temperature remains strictly at -78°C during n-BuLi addition. Add n-BuLi slower. |
| Decomposition / Complex Mixture | "MOM-Dance" or Ring Opening | Do not allow the lithiated species to warm above -60°C before adding the electrophile. |
| C7-Lithiation (Trace) | Competitive coordination | While rare with MOM, ensure no other coordinating solvents (like HMPA) are present unless specifically required. |
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Sundberg, R. J., & Parry, R. J. (1974). "Lithiation of 1-Benzenesulfonylindole. A Regioselective Synthesis of 2-Substituted Indoles." The Journal of Organic Chemistry, 39(17), 2509-2512. (Foundational work on N-protected indole lithiation). Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). "Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation." Angewandte Chemie International Edition, 43(17), 2206–2225. Link
-
BenchChem. (2025).[1][2] "Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide." (General reference for 5-methoxyindole handling). Link
Sources
Application Notes and Protocols for C-H Activation of 5-Methoxy-1-methoxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the C-H functionalization of 5-Methoxy-1-methoxymethylindole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific needs. The protocols are designed to be self-validating, with an emphasis on achieving high regioselectivity and yield.
Introduction: The Strategic Importance of C-H Activation on Indole Scaffolds
The indole nucleus is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Traditional methods for functionalizing indoles often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H activation has emerged as a more atom- and step-economical strategy, allowing for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds.
5-Methoxy-1-methoxymethylindole presents a unique substrate for C-H activation studies. The electron-donating methoxy group at the C5 position influences the electronic properties of the indole ring, while the methoxymethyl (MOM) group at the N1 position serves as a common protecting group that can also play a role in directing the regioselectivity of the C-H functionalization. The selective activation of specific C-H bonds on this scaffold (C2, C3, C4, C6, and C7) is a significant challenge, and the choice of catalyst and directing group is paramount in achieving the desired outcome.
This guide will focus on a representative and highly versatile C-H activation method: Iridium-catalyzed C-H borylation. This transformation introduces a boronate ester group, which is a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of functionalized indole derivatives.
Iridium-Catalyzed C7-Selective C-H Borylation: A Gateway to Diverse Functionalization
The C7 position of the indole ring is often challenging to functionalize selectively due to steric hindrance and the inherent reactivity of other positions like C2 and C3. Iridium-catalyzed C-H borylation has proven to be a powerful tool for achieving high regioselectivity at the C7 position, often overriding the intrinsic electronic biases of the substrate.[1]
Mechanistic Rationale
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates. The key C-H activation step is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The regioselectivity is often governed by steric factors, with the catalyst preferentially activating the least hindered C-H bond. However, the use of specific ligands can modulate this selectivity. For indoles, directing groups on the nitrogen atom can play a crucial role in delivering the catalyst to a specific C-H bond. While the N-MOM group is not a classical strong directing group, its steric bulk can influence the approach of the bulky iridium catalyst, favoring functionalization at the less hindered positions of the benzo-ring portion of the indole. In the absence of a strong directing effect from the N-MOM group, the inherent steric and electronic properties of the substituted indole ring will dictate the regioselectivity. For 5-methoxyindole derivatives, C7 borylation can be achieved with high selectivity.
Detailed Application Protocol: Iridium-Catalyzed C7-Selective Borylation of 5-Methoxy-1-methoxymethylindole
This protocol is adapted from established procedures for the iridium-catalyzed borylation of substituted indoles and is presented as a representative method for the C7-functionalization of 5-Methoxy-1-methoxymethylindole.[2]
Materials and Reagents
-
5-Methoxy-1-methoxymethylindole (substrate)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium catalyst precursor)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Step-by-Step Protocol
-
Reaction Setup:
-
In a glovebox or under a stream of argon, add [Ir(COD)OMe]₂ (e.g., 1.5 mol%) and dtbpy (e.g., 3.0 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add bis(pinacolato)diboron (B₂pin₂) (e.g., 1.5 equivalents) to the flask.
-
Add anhydrous THF (to achieve a substrate concentration of approximately 0.1 M).
-
Stir the mixture at room temperature for 15-20 minutes. A color change should be observed as the active catalyst forms.
-
-
Reaction Execution:
-
Add 5-Methoxy-1-methoxymethylindole (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-borylated indole product.
-
Causality Behind Experimental Choices
-
Catalyst System: The combination of [Ir(COD)OMe]₂ and a bipyridine ligand like dtbpy is a well-established and highly efficient catalyst system for C-H borylation. The ligand stabilizes the iridium center and modulates its reactivity and selectivity.[1]
-
Solvent: Anhydrous THF is a common solvent for these reactions due to its ability to dissolve the reagents and its compatibility with the reaction conditions. Other anhydrous, non-protic solvents like dioxane or hexane can also be used.[2]
-
Inert Atmosphere: The iridium catalyst and the diboron reagent are sensitive to air and moisture. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation and unwanted side reactions.
-
Temperature: Heating is typically required to overcome the activation energy of the C-H bond cleavage step. The optimal temperature may vary depending on the specific substrate and should be determined empirically.
-
Stoichiometry: A slight excess of the diboron reagent is often used to ensure complete conversion of the starting material.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the C7-borylation of 5-Methoxy-1-methoxymethylindole based on similar reactions reported in the literature.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C7:other) |
| 1 | 5-Methoxy-1-methoxymethylindole | [Ir(COD)OMe]₂ / dtbpy | THF | 80-90 | 12-24 | 5-Methoxy-1-(methoxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 70-85 (expected) | >20:1 (expected) |
Further Applications: Palladium-Catalyzed C-H Arylation
Conceptual Workflow for C7-Arylation
Caption: Conceptual workflow for directing group-assisted C7-arylation.
Conclusion
The C-H activation of 5-Methoxy-1-methoxymethylindole offers a powerful and versatile platform for the synthesis of novel, functionalized indole derivatives. The Iridium-catalyzed C-H borylation at the C7 position, as detailed in this application note, provides a reliable method for introducing a versatile synthetic handle, opening the door to a wide array of subsequent transformations. The principles and protocols outlined herein are intended to empower researchers in their efforts to explore new chemical space and accelerate the development of innovative molecules in the fields of medicine and materials science.
References
-
Goddard, Z., Hood, B. R., & Searcey, M. (2020). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Organic & Biomolecular Chemistry, 18(34), 6746-6752. [Link]
- Hunt, J. H., & U.S. Patent No. 4,377,699. (1983). Process for the preparation of 5-methoxy-indole. Washington, DC: U.S.
-
Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
-
Benfatti, F., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(11), 20536-20551. [Link]
-
Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. [Link]
-
Request PDF. (n.d.). Electrochemical C7‐Indole Alkenylation via Rhodium Catalysis. [Link]
-
Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. [Link]
-
Hartwig, J. F., et al. (2018). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
-
Oestreich, M., et al. (2022). Palladium-Catalyzed para-C–H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(47), e202210009. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-Catalyzed Borylation via C-H activation. [Link]
-
Smith, A. M. R., & Steel, P. G. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2816. [Link]
-
Engle, K. M., & Yu, J.-Q. (2022). Traceless Benzylic C-H Amination via Bifunctional N-Aminopyridinium Intermediates. Angewandte Chemie International Edition, 61(28), e202200665. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
Stuart, D. R., Bertrand-Laperle, M., Burgess, K. M. N., & Fagnou, K. (2008). Indole synthesis via rhodium catalyzed oxidative coupling of acetanilides and internal alkynes. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]
-
Stroek, W., Keilwerth, M., Pividori, D. M., Meyer, K., & Albrecht, M. (2024). From C–H to C–N Bonds: Three Challenges, Three Catalysts, Three Solutions. CHIMIA, 78(1-2), 43-47. [Link]
-
O'Hara, F., & Snieckus, V. (2012). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 10(37), 7437-7448. [Link]
-
Vemula, S., Kumar, D., & Cook, G. (2022). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. [Link]
-
Periana, R. A., et al. (2014). Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. Organometallics, 33(11), 2838–2847. [Link]
-
Gevorgyan, V., et al. (2012). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters, 14(16), 4158–4161. [Link]
-
Reddit. (2022). [Article] Traceless Benzylic C−H Amination via Bifunctional N-Aminopyridinium Intermediates. r/Scholar. [Link]
-
Ciccia, N. R., & Hartwig, J. F. (2020). Catalytic Aminations of C–H Bonds in Polyolefins. eScholarship, University of California. [Link]
Sources
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency N-Methoxymethylation of 5-Methoxyindole: Strategic Protocols & Safety Considerations
Abstract & Strategic Overview
5-Methoxyindole is a privileged scaffold in medicinal chemistry, serving as a precursor for melatonin analogs, sumatriptan-class antimigraine agents, and various kinase inhibitors. Protection of the indole nitrogen (N-1) is often a prerequisite for lithiation at C-2 or to prevent N-oxidation during metabolic stability studies.
The methoxymethyl (MOM) group is a superior choice for N-protection due to its stability against strong bases (e.g., n-BuLi) and nucleophiles, while being orthogonal to silyl and benzyl ethers. However, the introduction of the MOM group presents two critical challenges:
-
Regioselectivity: The ambident nature of the indolyl anion can lead to C-3 alkylation (skatole formation) if soft electrophiles or non-polar solvents are used.
-
Safety: The standard reagent, chloromethyl methyl ether (MOM-Cl), is a potent human carcinogen (OSHA-regulated).
This guide details three distinct protocols ranging from the classical high-yield method to modern "safety-first" in-situ generation techniques that mitigate exposure risks.
Strategic Analysis: Mechanism & Selectivity
Regioselectivity (N-1 vs. C-3)
The 5-methoxy group donates electron density into the indole ring, increasing the nucleophilicity at C-3. To ensure N-1 selectivity, the reaction must be kinetically controlled using the Hard-Soft Acid-Base (HSAB) principle.
-
The Nucleophile: Deprotonation with a strong base (NaH, KH) creates a discrete indolyl anion. The nitrogen bears the highest charge density (Hard Center), while C-3 carries orbital-controlled density (Soft Center).
-
The Electrophile: MOM-Cl is a "hard" electrophile due to the oxygen atom stabilizing the carbocation character.
-
The Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation (Na+), leaving the "naked" indolyl anion free to attack the hard electrophile at the hardest position: Nitrogen .
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway highlighting the dominance of N-alkylation under basic, polar aprotic conditions.
Reagent Selection & Safety Guide
CRITICAL SAFETY WARNING: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. All procedures involving MOM-Cl must be performed in a well-ventilated fume hood with double-gloving and appropriate respiratory protection.
Method Comparison Table
| Feature | Method A: Classical | Method B: In-Situ Generation | Method C: Phase Transfer |
| Reagents | NaH, MOM-Cl (isolated) | Dimethoxymethane, AcCl, ZnBr₂ | NaOH, TBAI, MOM-Cl |
| Solvent | DMF (Anhydrous) | Toluene / DCM | Toluene / Water |
| Safety Profile | High Risk (Direct MOM-Cl handling) | Medium Risk (MOM-Cl generated in solution) | Medium Risk (Biphasic containment) |
| Yield | Excellent (>90%) | Good (80-90%) | Good (75-85%) |
| Scalability | Gram scale | Multi-gram / Kilo scale | Multi-gram scale |
| Green Metric | Poor (DMF waste, atom economy) | Good (Avoids isolation) | Excellent (Green solvents) |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: Small scale (<5g), high-value substrates, and when maximum yield is critical.
Reagents:
-
5-Methoxyindole (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
MOM-Cl (1.1 equiv)[1]
-
DMF (Anhydrous) (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.
-
Deprotonation: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to grease (optional). Suspend NaH in anhydrous DMF at 0°C.
-
Addition: Dissolve 5-methoxyindole in a minimum amount of DMF and add dropwise to the NaH suspension at 0°C.
-
Observation: Evolution of H₂ gas. The solution may turn yellow/brown.
-
Time: Stir at 0°C for 30 minutes to ensure complete anion formation.
-
-
Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂). N-MOM-5-methoxyindole is typically less polar than the starting material.
Protocol B: Safety-Enhanced In-Situ Generation
Best for: Process scale-up and labs restricting pure MOM-Cl storage. Based on Berliner & Belecki, J. Org. Chem. 2005.[2][3]
Reagents:
-
Dimethoxymethane (Methylal) (Solvent/Reagent)[4]
-
Acetyl Chloride (1.0 equiv relative to Methylal)
-
ZnBr₂ or Zn(OAc)₂ (0.01 mol% catalyst)
-
5-Methoxyindole (Substrate)
-
DIPEA (Diisopropylethylamine) (1.5 equiv)
Step-by-Step:
-
Generate MOM-Cl:
-
In a fume hood, mix Dimethoxymethane (1.2 equiv) and Acetyl Chloride (1.2 equiv) in Toluene.
-
Add catalytic ZnBr₂ (0.01%).
-
Stir at RT for 2 hours. This generates a solution of MOM-Cl in Toluene/Methyl Acetate.
-
-
Coupling:
-
In a separate flask, dissolve 5-methoxyindole (1.0 equiv) and DIPEA (1.5 equiv) in Toluene (or DCM).
-
Add the in-situ generated MOM-Cl solution slowly to the indole mixture at 0°C.
-
-
Completion: Stir at RT for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. The methyl acetate byproduct is water-soluble. Extract with Toluene or EtOAc.
Protocol C: Green Phase Transfer Catalysis (PTC)
Best for: Avoiding DMF and strictly anhydrous conditions.
Reagents:
-
MOM-Cl (or in-situ solution from Protocol B)
-
50% NaOH (aq)[1]
-
TBAI (Tetrabutylammonium iodide) (5-10 mol%)
Step-by-Step:
-
Biphasic Mix: Dissolve 5-methoxyindole in Toluene. Add TBAI (catalyst).
-
Base: Add 50% NaOH solution. The mixture will form two layers.
-
Alkylation: Add MOM-Cl dropwise to the vigorously stirring mixture at 0°C.
-
Reaction: Stir vigorously at RT. The TBAI transports the indolyl anion to the organic phase to react with MOM-Cl.
-
Workup: Separate layers. Wash organic layer with water and brine.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Use Protocol A (NaH). Ensure DMF is dry. Increase deprotonation time. |
| C-3 Alkylation | Solvent too non-polar / Soft electrophile | Switch to Protocol A (DMF promotes N-attack). Keep temp at 0°C during addition. |
| Starting Material Remains | MOM-Cl hydrolysis | MOM-Cl hydrolyzes rapidly in moist air. Use fresh reagent or increase equivalents (1.5 eq). |
| Dimerization | Acidic conditions | Indoles dimerize in acid. Ensure reaction remains basic (DIPEA/NaH). Avoid acid-catalyzed MOM formation methods. |
References
-
Berliner, M. A., & Belecki, K. (2005).[2] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2] The Journal of Organic Chemistry, 70(23), 9618–9621.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for MOM stability).
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
-
BenchChem. (2025).[12] Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
-
Sigma-Aldrich. (2025). 5-Methoxyindole Safety Data Sheet.
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- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 5. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 8. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 5-methoxyindole (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 10. datapdf.com [datapdf.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Deprotection of 5-Methoxy-1-methoxymethylindole
Welcome to the Technical Support Center for challenges related to the removal of the methoxymethyl (MOM) protecting group from 5-Methoxy-1-methoxymethylindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this common synthetic transformation. The electron-rich nature of the 5-methoxyindole core introduces specific challenges, primarily its sensitivity to acidic conditions, which can lead to unwanted side reactions. This resource synthesizes established protocols with field-proven insights to help you achieve clean and efficient deprotection.
I. Understanding the Challenge: The Stability of the Indole Nucleus
The deprotection of N-MOM indoles is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to release the desired N-H indole and byproducts such as formaldehyde and methanol.[1]
However, the indole nucleus, particularly when activated by an electron-donating group like the 5-methoxy substituent, is susceptible to electrophilic attack under acidic conditions. This can lead to the formation of dimeric or oligomeric side products, which can complicate purification and reduce the yield of the desired product. Therefore, the choice of deprotection method requires a careful balance between efficient MOM group cleavage and preservation of the indole core.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of 5-Methoxy-1-methoxymethylindole, presented in a question-and-answer format.
Question 1: My reaction is incomplete, and I still see starting material on my TLC plate. What should I do?
Answer: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot:
-
Increase Reaction Time and/or Temperature: For standard acidic methods like HCl in methanol or TFA in DCM, you can cautiously extend the reaction time or slightly increase the temperature (e.g., from room temperature to 40 °C).[2] Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
Increase Acid Concentration: A higher concentration of the acid can drive the reaction to completion. However, be mindful that this also increases the risk of side reactions.
-
Switch to a Stronger Acidic System: If milder acids are ineffective, consider harsher conditions. For particularly stubborn MOM groups on indoles, HCl in dioxane can be more effective than TFA in DCM.[2]
-
Verify Reagent Quality: Ensure that your acid is not old or decomposed. The use of fresh, high-quality reagents is crucial for reproducible results.
Question 2: My TLC plate shows a new, less polar spot, and I'm getting a low yield of my desired product. What is this byproduct?
Answer: The appearance of a new, often less polar, spot on the TLC plate is a strong indication of side product formation, likely dimerization or oligomerization of the 5-methoxyindole product. The electron-rich nature of the 5-methoxyindole ring makes it susceptible to electrophilic attack from carbocation intermediates formed during the reaction.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for managing side product formation.
To minimize the formation of these byproducts:
-
Lower the Reaction Temperature: Performing the reaction at 0 °C or even lower temperatures can significantly suppress the rate of side reactions.
-
Use Milder Conditions: Switch from strong protic acids like HCl or TFA to milder Lewis acids such as magnesium bromide diethyl etherate (MgBr₂·OEt₂) or zinc bromide (ZnBr₂).[3][4] These reagents can effectively cleave the MOM group under less harsh conditions, minimizing indole degradation.
Question 3: How can I effectively monitor the progress of my deprotection reaction?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Here are some practical tips:
-
Choosing a Solvent System: A good starting point for developing your TLC is a mixture of ethyl acetate and hexanes.
-
5-Methoxy-1-methoxymethylindole (Starting Material): Being more non-polar, it will have a higher Rf value.
-
5-Methoxyindole (Product): The presence of the N-H bond makes it more polar than the starting material, resulting in a lower Rf value.
-
Dimeric/Oligomeric Byproducts: These are typically less polar than the desired product and will have Rf values closer to or even higher than the starting material.
-
-
Visualization: Indole derivatives are often UV-active, so they can be visualized under a UV lamp (254 nm).[5] Staining with a vanillin solution can also be effective for visualizing indoles.[5]
-
Co-spotting: To definitively identify your spots, co-spot your reaction mixture with the authentic starting material. The spot that moves to the same height as the starting material is your unreacted substrate.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is a standard choice for analyzing indole derivatives.[6][7]
III. Experimental Protocols
Here are detailed, step-by-step protocols for common and alternative MOM deprotection methods.
Protocol 1: Standard Acidic Deprotection with HCl in Methanol
This is a widely used but potentially harsh method. It is crucial to carefully control the reaction conditions.
-
Preparation: Dissolve 5-Methoxy-1-methoxymethylindole (1.0 eq.) in methanol (0.1–0.2 M).
-
Acid Addition: To the stirred solution at 0 °C, add a 4M solution of HCl in dioxane (2.0–3.0 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC every 30-60 minutes.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Milder Deprotection with Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂)
This Lewis acid-mediated method is often milder and more selective, reducing the risk of side product formation.[3]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Methoxy-1-methoxymethylindole (1.0 eq.) in anhydrous diethyl ether or dichloromethane (0.1 M).
-
Reagent Addition: Add magnesium bromide diethyl etherate (2.0–3.0 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[8]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Data Summary: Comparison of Deprotection Methods
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Standard Acidic | HCl in Methanol or TFA in DCM, 0 °C to RT | Readily available reagents, generally fast reaction times. | High risk of indole dimerization/degradation, especially with electron-rich substrates.[2] |
| Lewis Acid | MgBr₂·OEt₂ or ZnBr₂ in Et₂O or DCM, RT | Milder conditions, higher selectivity, reduced side product formation.[3][4] | Requires anhydrous conditions, may be slower than strong acid methods. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other Lewis acids for this deprotection?
A1: Yes, other Lewis acids like zinc bromide (ZnBr₂) have also been successfully used for the deprotection of N-protected amines and esters under mild conditions.[4][9] The optimal Lewis acid and reaction conditions may need to be determined empirically for your specific substrate.
Q2: My product appears to be unstable on silica gel during chromatography. What can I do?
A2: The acidic nature of silica gel can sometimes cause degradation of sensitive indole products. To mitigate this, you can neutralize the silica gel by preparing your slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent.
Q3: What is the best way to store 5-methoxyindole after deprotection?
A3: 5-Methoxyindole is sensitive to light and air.[10] It is best stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.
Q4: I am concerned about the safety of using strong acids. Are there any non-acidic alternatives?
A4: While acidic conditions are standard for MOM deprotection, some methods for N-deprotection of other protecting groups on indoles utilize basic conditions, such as sodium methoxide in methanol.[2] However, the applicability of these methods to N-MOM deprotection would need to be experimentally verified. For a non-acidic, milder alternative, the use of Lewis acids as described in Protocol 2 is a highly recommended starting point.
V. Mechanistic Insight: Acid-Catalyzed Dimerization of 5-Methoxyindole
The formation of dimeric byproducts under acidic conditions is a key challenge. The mechanism involves the protonation of the electron-rich indole ring, typically at the C3 position, to form a stabilized carbocation. This electrophilic species can then be attacked by another molecule of 5-methoxyindole, leading to the formation of a dimeric product.
Caption: Simplified mechanism of acid-catalyzed indole dimerization.
VI. References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
-
University of Evansville. Thin Layer Chromatography. [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
ACS Publications. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. [Link]
-
Organic Letters. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
MDPI. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]
-
HETEROCYCLES. A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. [Link]
-
Semantic Scholar. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]
-
ResearchGate. MgBr 2 ·OEt 2 - A Versatile Reagent in Organic Synthesis. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
-
The Baran Laboratory, Scripps Research. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]
-
Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
PubChem. 5-methoxyindole. [Link]
-
SIELC Technologies. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Semantic Scholar. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. [Link]
-
Royal Society of Chemistry. ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. [Link]
-
National Center for Biotechnology Information. 5-Methoxyindole. [Link]
-
PubMed. Acid-, base-, and lewis-acid-catalyzed heterolysis of methoxide from an alpha-hydroxy-beta-methoxy radical: models for reactions catalyzed by coenzyme B12-dependent diol dehydratase. [Link]
-
National Institutes of Health. Synthesis of Indole Analogues of the Natural Schweinfurthins. [Link]
-
ChemRxiv. Acid Strength Effects on Off-Cycle Dimerization During Metal-Free Catalytic Dioxygen Reduction. [Link]
-
National Institutes of Health. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
-
ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
University of Liverpool. Indoles. [Link]
-
Wiley Online Library. Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel‐Bound Catalysts. [Link]
-
MDPI. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. [Link]
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? [Link]
-
Nacalai Tesque, Inc. 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Magnesium bromide diethyl etherate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. veeprho.com [veeprho.com]
- 7. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in reactions with 5-Methoxy-1-methoxymethylindole
Topic: Overcoming Steric & Electronic Hurdles in Functionalization
Ticket ID: IND-5OMe-MOM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
System Overview: The Substrate Profile
Before troubleshooting specific reactions, it is critical to understand the "personality" of 5-Methoxy-1-methoxymethylindole . This molecule presents a unique dichotomy of electronic activation and steric shielding that often confuses standard indole protocols.
| Feature | Chemical Consequence | Experimental Implication |
| 5-Methoxy Group | Strong Electron Donating Group (EDG) | Hyper-activation of C3. The nucleophilicity at C3 is significantly higher than unsubstituted indole. Risk of bis-substitution or polymerization under acidic conditions. |
| N-MOM Group | Protecting Group + Chelating Site | Steric Bulk at C2/C7. The methoxymethyl arm acts as a "gatekeeper," hindering the approach of bulky electrophiles to C2, despite being a Directing Metalation Group (DMG). |
| Indole Core | Electron-rich Heterocycle | Acid Sensitivity. The electron-rich nature (amplified by 5-OMe) makes the bond prone to acid-catalyzed dimerization during deprotection. |
Module 1: C2-Functionalization (The Lithiation Paradox)
User Report: "I am using n-BuLi to lithiate at C2. The lithiation seems to work (D2O quench confirms), but I get <10% yield when reacting with my electrophile (isopropyl iodide or benzaldehyde)."
Diagnosis: Steric Screening of the Aggregate
While the Oxygen in the MOM group coordinates Lithium, facilitating C2-deprotonation (Directed Ortho Metalation - DoM), the resulting N-MOM-Li complex is bulky. When you introduce a secondary electrophile (like isopropyl iodide) or a planar but sterically demanding one (benzaldehyde), the approach vector is blocked by the oscillating MOM group and the solvent shell surrounding the Lithium aggregate.
Troubleshooting Protocol
Step 1: Switch Base & Additives
Do not use n-BuLi alone. The aggregates are too stable and bulky.
-
Recommendation: Use t-BuLi (2.2 equiv) with TMEDA (Tetramethylethylenediamine).
-
Why? t-BuLi is a stronger base (kinetic control), and TMEDA breaks down the Lithium hexamers/tetramers into monomers/dimers, reducing the steric bulk of the reactive species and exposing the C2-Li bond.
Step 2: The Transmetallation "Bait and Switch"
If direct alkylation fails, the Lithium species is likely too "hard" and sterically encumbered. Transmetallate to a softer, less aggregated metal.
Protocol:
-
Lithiation: Dissolve substrate in THF at -78°C. Add t-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Transmetallation: Add ZnCl2 (1.2 equiv, dry solution in THF). Stir for 30 min at -78°C, then warm to 0°C.
-
Result: You now have the Zinc species (Negishi reagent).
-
-
Reaction: Add your electrophile (and Pd catalyst if performing cross-coupling).
-
Logic: The C-Zn bond is longer and less aggregated than C-Li, reducing steric clash with the N-MOM group during the electrophilic attack.
-
Caption: Decision tree for overcoming steric hindrance during C2-functionalization of N-MOM indoles.
Module 2: C3-Functionalization (Electronic Overdrive)
User Report: "I am trying to acylate C3 using Friedel-Crafts. I am getting a mess of products, including dimers and tars, instead of the clean C3 ketone."
Diagnosis: The "5-Methoxy" Electronic Trap
The 5-methoxy group pushes electron density into the ring, making C3 exceptionally nucleophilic. Standard Lewis Acids (AlCl3) are often too harsh, causing:
-
Over-reaction: Bis-acylation (at C3 and C6).
-
Acid-Catalyzed Decomposition: The MOM group is acid-sensitive. Strong Lewis acids can cleave the MOM group during the reaction, leading to N-H indoles that polymerize.
Troubleshooting Protocol
Solution: The "Soft" Vilsmeier-Haack Approach
Avoid strong Lewis acids. Use the Vilsmeier-Haack conditions (POCl3/DMF) which are milder and highly selective for C3, even with the steric influence of the 5-OMe group.
If you must use an Acyl Chloride:
-
Reagent: Switch from AlCl3 to SnCl4 or ZnCl2 (milder Lewis Acids).
-
Temperature: Do strictly at 0°C to -20°C . Do not reflux.
-
Solvent: Use CH2Cl2 (non-coordinating) rather than Nitrobenzene.
Module 3: Deprotection (The Exit Strategy)
User Report: "I finished my synthesis, but when I try to remove the MOM group with HCl/MeOH, my product turns black and decomposes."
Diagnosis: Acid-Sensitivity of Electron-Rich Indoles
This is the most common failure point. 5-Methoxyindoles are electron-rich. In the presence of strong protic acid (HCl, TFA), the indole C3 protonates, breaking aromaticity and initiating dimerization (polymerization). You cannot use standard acidic deprotection.
Resolution: The Non-Acidic "Silyl-Switch"
You must use a method that cleaves the MOM ether without generating a free proton pool.
Protocol: TMSOTf / 2,2'-Bipyridyl Method
This method operates via a silyl-transfer mechanism, avoiding the formation of strong Brønsted acids.
-
Setup: Dissolve substrate (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in dry CH2Cl2 at 0°C.
-
Reagent: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 equiv) dropwise.
-
Hydrolysis: Once the intermediate silyl ether is formed (monitor by TLC), add water. The silyl group falls off, revealing the N-H.
-
Yield: Typically >85% with no polymerization.
Caption: Non-acidic deprotection workflow to prevent polymerization of electron-rich indoles.
Summary of Conditions
| Reaction Type | Standard Reagent (Avoid) | Recommended Reagent | Reasoning |
| C2-Lithiation | n-BuLi | t-BuLi + TMEDA | Breaks aggregates; overcomes N-MOM steric shielding. |
| C2-Trapping | Direct Alkyl Halide | Transmetalation (Zn/Mg) | Creates "softer" nucleophile; reduces steric clash. |
| MOM Removal | HCl / TFA | TMSOTf / Bipyridyl | Prevents acid-catalyzed dimerization of 5-OMe core. |
| C3-Acylation | AlCl3 | SnCl4 or POCl3 | Prevents over-reaction and MOM cleavage. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for MOM stability and deprotection mechanisms).
-
Fujioka, H., et al. (2009).[6] "Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers."[7][8] Organic Letters, 11(22), 5138-5141.
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
- Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Covers 5-methoxyindole reactivity profiles).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Solving crystallization challenges for 5-Methoxy-1-methoxymethylindole intermediates
Topic: Troubleshooting Crystallization, Polymorphism, and Stability
Introduction: The Challenge of the "Greasy" Indole
Welcome to the technical guide for handling 5-Methoxy-1-methoxymethylindole . If you are reading this, you are likely facing one of three problems: your product has "oiled out" into a sticky gum, your yield is plummeting due to decomposition, or you cannot purge a persistent regioisomer.[1]
This molecule presents a perfect storm for crystallization failures:
-
Low Melting Point: The methoxymethyl (MOM) group disrupts the hydrogen bonding network of the parent indole, significantly lowering the lattice energy and melting point (often <50°C for crude material).
-
Acid Sensitivity: The MOM group is an acetal; it is inherently labile to trace acids, which can be generated spontaneously by solvents like Ethyl Acetate or Chloroform.
-
Lipophilicity: The double methylation (5-OMe and N-MOM) makes the molecule highly soluble in organics, narrowing the Metastable Zone Width (MSZW) .
This guide moves beyond standard "dissolve and cool" advice. We use thermodynamic control and kinetic management to force this molecule into a lattice.
Module 1: Troubleshooting "Oiling Out" (LLPS)
The Issue: Instead of crystals, you see distinct liquid droplets separating from the solvent, which eventually harden into an amorphous glass.[2] This is Liquid-Liquid Phase Separation (LLPS) .
The Mechanism: You have entered a region in the phase diagram where the "spinodal decomposition" curve lies above the solubility curve. The solution lowers its free energy by splitting into a solute-rich liquid (oil) and solute-poor liquid, rather than nucleating a solid.[1]
Diagnostic & Solution Matrix
| Observation | Root Cause | Technical Intervention |
| Oiling at High T | Supersaturation ( | Dilution: You are above the "Oiling Out Boundary." Reduce concentration by 20%. |
| Oiling upon Anti-solvent | Localized high supersaturation. | Reverse Addition: Add the solution to the anti-solvent slowly, or use Submerged Addition (tip below surface). |
| Cloudy Emulsion | Metastable zone is too narrow. | Temperature Cycling: Heat to clear point |
Workflow: Recovering an Oiled Batch
Do not discard the oil. The oil is rich in product.
-
Re-heat the mixture until the oil redissolves (or add minimal "good" solvent).
-
Establish a Seeding Point : Cool to 5°C above the temperature where oiling previously occurred.
-
Seed Load: Add 1-2 wt% of pure seed crystals.
-
Isothermal Age: Hold for 2-4 hours. Crucial: Allow the seeds to grow surface area before cooling further.
Module 2: Stability & The "Trace Acid" Trap
The Issue: The product decomposes back to 5-methoxyindole (N-deprotection) during crystallization, or the mother liquor turns dark/red.
The Science: The MOM group is an acetal (
The "Buffered Solvent" Protocol
Never crystallize this intermediate in neutral/acidic organic solvents without a buffer.
-
Standard Solvent: Hexane / Ethyl Acetate (or Toluene).
-
The Fix: Pre-treat your solvent system with 0.1% v/v Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Why? The amine neutralizes any adventitious acid generated during the heat/cool cycles, keeping the pH effectively neutral/basic.
-
Module 3: Experimental Protocols
Protocol A: Dual-Solvent Displacement (Recommended)
Best for: High purity requirements (>99%) and rejecting regioisomers.[1]
Reagents:
-
Crude 5-Methoxy-1-methoxymethylindole (20g)
-
Solvent A (Good): Toluene (stabilized with 0.1% TEA)[1]
-
Solvent B (Anti): Heptane (stabilized with 0.1% TEA)[1]
Step-by-Step:
-
Dissolution: Dissolve crude solid in Toluene (3 vol, 60 mL) at 45°C. Ensure clear solution.
-
Filtration: Polish filter (0.45 µm) to remove dust (dust acts as heterogenous nucleation sites for the wrong polymorph).
-
Initial Anti-solvent: Add Heptane (1 vol, 20 mL) slowly at 45°C.
-
Seeding: Add 200 mg (1 wt%) pure seed crystals. Stir at 40-45°C for 1 hour. Visual Check: Suspension should become opaque but not oily.
-
Crystallization: Dosing Heptane (5 vol, 100 mL) over 4 hours while cooling linearly to 0°C.
-
Harvest: Filter cold. Wash with cold Heptane.
Protocol B: Low-Temperature Trituration
Best for: Oily crudes that refuse to crystallize by cooling.[1]
-
Dissolve oil in minimal MTBE (Methyl tert-butyl ether) at RT.[1]
-
Cool to -20°C (freezer or cryostat).
-
Scratch the flask wall with a glass rod (induces nucleation via tribology).
-
Once solids form, add cold Pentane/Hexane slowly.
Module 4: Visualizing the Logic
Figure 1: The "Oiling Out" Decision Tree
This logic flow guides you when the solution turns turbid or separates into layers.
Caption: Decision matrix for distinguishing between "Melt Out" (thermodynamic) and "Oiling Out" (kinetic/LLPS) events.
Figure 2: Impurity Rejection Workflow (Ostwald Ripening)
How to use temperature cycling to purge the 6-methoxy isomer or unreacted indole.
Caption: Ostwald Ripening cycles dissolve impure 'fines' and redeposit material onto larger, purer crystals.
Frequently Asked Questions (FAQ)
Q: My product is a solid, but it turns into a pink oil on the filter paper. Why? A: This is likely the "MOM-cleavage" described in Module 2. The filter paper might be slightly acidic, or the moisture in the air is hydrolyzing the MOM group in the presence of trace solvent acidity.
-
Fix: Wash the filter cake with Hexane containing 0.1% Triethylamine. Dry in a vacuum oven immediately; do not air dry.
Q: Can I use Alcohols (Methanol/Ethanol) for crystallization? A: Use with extreme caution. While 5-methoxyindole is stable in alcohols, the N-MOM group can undergo acetal exchange (trans-acetalization) in acidic methanol, converting your N-methoxymethyl group to an N-H group or other acetals.[1]
-
Recommendation: Stick to aprotic solvents (Toluene, EtOAc, Heptane, MTBE).[1]
Q: I have no seeds. How do I generate the first batch? A: Evaporate your purest fraction to a thick oil. Dissolve in a tiny amount of Diethyl Ether. Place in a -80°C freezer for 48 hours. If a glass forms, scratch it vigorously with a metal spatula while it warms up. The friction often induces the first nucleation event.
References
-
Greene, T.W., Wuts, P.G.M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Definitive guide on MOM stability and cleavage conditions). [1]
-
Mullin, J.W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (The standard text for MSZW and oiling out thermodynamics).
-
Beckmann, W. (2000).[1] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. (Strategies for seed generation in difficult organics). [1]
-
Veverka, M. (2013).[1] "Crystallization of Indole Derivatives: Thermodynamic and Kinetic Aspects." Chemical Papers. (Specific data on indole lattice energies).
-
BenchChem Technical Support. (2025). "MOM Ether Protecting Group: Stability and Deprotection Guide." (Specific troubleshooting for MOM cleavage). [1]
Sources
Validation & Comparative
FTIR Characterization of 5-Methoxy-1-methoxymethylindole: A Comparative Process Analytical Guide
Topic: FTIR Characteristic Absorption Bands of 5-Methoxy-1-methoxymethylindole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of complex indole alkaloids and pharmaceutical intermediates, the protection of the indole nitrogen is a critical step. 5-Methoxy-1-methoxymethylindole (MOM-protected 5-methoxyindole) represents a key building block where the labile N-H proton is masked by a methoxymethyl (MOM) group.
This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of this molecule.[1] Unlike standard spectral libraries, this guide focuses on the comparative performance of FTIR as a Process Analytical Technology (PAT) tool. We evaluate its ability to discriminate the target product from its primary "alternative"—the reactive precursor 5-Methoxyindole —and validate the N-alkylation completeness.
Structural Context & Analytical Challenge
The transformation from 5-Methoxyindole to 5-Methoxy-1-methoxymethylindole involves the substitution of the N-H bond with a hemiaminal ether moiety (
-
The Challenge: Both compounds share the core indole skeleton and the 5-methoxy substituent, leading to a highly congested "fingerprint" region (1500–600 cm⁻¹).
-
The Solution: FTIR offers superior performance over UV-Vis for this specific monitoring task because it directly detects the silencing of the N-H dipole and the emergence of the C-O-C ether/aminal vibrations .
Reaction Pathway & Monitoring Logic
Figure 1: Process analytical workflow for monitoring the synthesis of 5-Methoxy-1-methoxymethylindole using FTIR as the decision gate.
Comparative Spectral Analysis
The following data compares the target molecule against its direct precursor. This comparison is essential for Quality Control (QC) to ensure no unreacted starting material remains.
Table 1: Key Characteristic Absorption Bands
| Functional Group | Vibration Mode | 5-Methoxyindole (Precursor) | 5-Methoxy-1-methoxymethylindole (Target) | Diagnostic Value |
| Indole N-H | Stretching ( | 3406 cm⁻¹ (Strong, Sharp) | ABSENT | Primary Indicator (Reaction Completion) |
| Aromatic C-H | Stretching ( | 3100–3000 cm⁻¹ | 3100–3000 cm⁻¹ | Low (Structural Backbone) |
| Aliphatic C-H | Stretching ( | ~2950, 2840 cm⁻¹ (Methoxy only) | 2960–2820 cm⁻¹ (Increased Intensity) | Medium (Added |
| Indole Ring | Skeletal ( | 1620, 1580, 1508 cm⁻¹ | 1615, 1580, 1510 cm⁻¹ | Low (Core Intact) |
| Ether / Aminal | Stretching ( | ~1250 cm⁻¹ (Ar-O-Me) | 1250 cm⁻¹ + 1050–1150 cm⁻¹ (Broad/Strong) | Secondary Indicator (MOM Group Presence) |
| MOM Methylene | Bending ( | N/A | ~1380–1360 cm⁻¹ | Confirmatory |
Note: The disappearance of the band at 3406 cm⁻¹ is the definitive "pass/fail" criterion. The appearance of new bands in the 1050–1150 cm⁻¹ region confirms the attachment of the MOM group, distinct from the existing aromatic methoxy signal.
Detailed Band Assignment & Mechanistic Insight
A. The N-H Stretching Region (3500–3300 cm⁻¹)
-
Precursor: 5-Methoxyindole exhibits a distinct, non-hydrogen-bonded N-H stretch at approximately 3406 cm⁻¹ in dilute solution or slightly broadened in solid state due to crystal packing [1].
-
Target: Upon MOM protection, the nitrogen atom becomes tertiary. The dipole associated with the N-H bond is eliminated.
-
Performance: A "flatline" in this region is the highest-sensitivity metric for product purity. Even 1-2% residual starting material will manifest as a weak shoulder here.
B. The Fingerprint Region (1300–1000 cm⁻¹)
-
Precursor: Dominated by the Ar-O-C asymmetric stretch of the 5-methoxy group (~1250 cm⁻¹) and the symmetric stretch (~1030 cm⁻¹).
-
Target: The MOM group introduces a "double ether" (acetal-like) system:
.-
The C-O-C asymmetric stretch of the MOM group typically appears as a strong band between 1080–1150 cm⁻¹ [2].
-
This creates a complex, high-intensity envelope in the 1100 cm⁻¹ region that distinguishes the protected form from the simpler spectrum of the precursor.
-
C. Indole Ring Vibrations (1650–1450 cm⁻¹)
-
Both molecules retain the indole core. The aromatic C=C stretches at 1620 cm⁻¹ and 1580 cm⁻¹ remain largely unchanged, serving as an internal standard to normalize peak intensities during quantitative analysis [3].
Experimental Protocol: Self-Validating FTIR Workflow
To ensure trustworthy data (Trustworthiness), follow this standardized Attenuated Total Reflectance (ATR) protocol.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Resolution: 4 cm⁻¹.[2] Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Methodology:
-
Background Correction: Collect an air background spectrum to eliminate atmospheric
(2350 cm⁻¹) and interference. -
Sample Preparation:
-
Solid: Place ~2 mg of the crystalline powder directly on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Oil/Gum: If the product is an oil (common for MOM-protected indoles before crystallization), apply a thin film.
-
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Validation Check (The "Self-Validating" Step):
-
Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (Ensures good contact).
-
Check 2: Are the aromatic C=C bands at 1620/1580 cm⁻¹ present? (Confirms indole core).
-
Check 3: CRITICAL: Is the region 3300–3500 cm⁻¹ clear of peaks?
-
Yes: Proceed.
-
No: Reprocess or recrystallize (Residual Precursor).
-
-
Visualizing the Spectral Shift
The following diagram illustrates the logical spectral shifts expected during the transformation.
Figure 2: Spectral shift logic map demonstrating the disappearance of the N-H signal and the emergence of MOM-specific ether bands.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 5-Methoxyindole. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Total Synthesis. (2024). MOM Protecting Group: Mechanism and Spectral Properties. Available at: [Link]
-
ResearchGate. (2016). FT-IR Spectrum of Control Indole and Derivatives. Available at: [Link]
Sources
Chromatographic retention times of 5-Methoxy-1-methoxymethylindole
A Publish Comparison Guide for Researchers & Drug Developers
Executive Summary & Compound Profile
5-Methoxy-1-methoxymethylindole (1-MOM-5-methoxyindole) is a critical synthetic intermediate, primarily serving as a protected form of 5-methoxyindole. In drug development, the Methoxymethyl (MOM) group is strategically employed to mask the indole nitrogen (N-1) proton, preventing unwanted side reactions (such as lithiation at the N-position) during complex organic synthesis.
This guide provides an objective chromatographic comparison between the protected species (1-MOM-5-methoxyindole ) and its parent compound (5-Methoxyindole ). Understanding the retention behavior of these two species is essential for monitoring reaction progress (conversion of starting material) and assessing purity during scale-up.
Chemical Identity
| Feature | Target Compound | Primary Reference Standard |
| Name | 5-Methoxy-1-methoxymethylindole | 5-Methoxyindole |
| Abbreviation | 1-MOM-5-MeO-Indole | 5-MeO-Indole |
| Role | Protected Intermediate | Starting Material / Metabolite |
| Key Functional Group | N-Methoxymethyl (Ether/Hemiaminal) | Free N-H (Secondary Amine) |
| Molecular Weight | ~191.23 g/mol | 147.18 g/mol |
| LogP (Predicted) | ~2.5 - 2.8 (More Lipophilic) | ~2.06 |
Chromatographic Performance Comparison
The following data compares the retention behavior of the target compound against its most relevant alternatives. Note that absolute retention times (RT) vary by system; therefore, Relative Retention (k') and elution order are the definitive metrics for validation.
Table 1: Comparative Retention Profiling
| Chromatographic Mode | Analyte | Elution Order | Relative Retention | Mechanistic Rationale |
| Reversed-Phase HPLC (C18 Column) | 5-Methoxyindole | 1st (Earlier) | Reference (1.0) | Polar N-H Interaction: The free N-H group acts as a hydrogen bond donor to the mobile phase, reducing retention. |
| 1-MOM-5-MeO-Indole | 2nd (Later) | High (>1.5x) | Hydrophobic Capping: The MOM group masks the polar N-H and adds non-polar surface area (-CH₂OCH₃), significantly increasing interaction with the C18 stationary phase. | |
| Normal Phase / TLC (Silica Gel) | 1-MOM-5-MeO-Indole | 1st (High Rf) | Low Retention | Lack of H-Bonding: The MOM protection prevents the indole nitrogen from hydrogen bonding with the acidic silanols of the silica gel. |
| 5-Methoxyindole | 2nd (Low Rf) | High Retention | Strong Adsorption: The free N-H forms strong hydrogen bonds with the silica stationary phase, retarding elution. |
Table 2: Impurity & Alternative Profile
Common compounds found in the matrix during synthesis or degradation.
| Compound | Relation | RP-HPLC Behavior (vs Target) | Detection Note |
| 5-Methoxyindole | Starting Material | Elutes Earlier | Monitor for "Reaction Completion" (Disappearance). |
| Melatonin | Structural Analog | Elutes Earlier | Amide side chain increases polarity compared to MOM-indole. |
| Formaldehyde | Degradant | Solvent Front (Dead Time) | Released if MOM group hydrolyzes in acidic mobile phase. |
Mechanistic Visualization
Understanding the separation requires visualizing the molecular interactions. The MOM group fundamentally alters the "Polarity Profile" of the indole core.
Figure 1: Mechanistic basis for separation. The MOM group removes the N-H donor capability, driving the molecule to partition more strongly into the hydrophobic C18 stationary phase.
Validated Experimental Protocols
These protocols are designed to be self-validating . If the elution order does not match the description above, check the pH of your mobile phase (acidic pH < 2 can degrade the MOM group) or the identity of your column.
Protocol A: Reversed-Phase HPLC (Purity & Conversion)
Best for quantitative analysis of reaction mixtures.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, stable for short runs).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-10 min: 10% -> 90% B (Linear Ramp)
-
10-12 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Indole characteristic absorption).
-
Expected Result:
-
~5.5 min: 5-Methoxyindole (Starting Material).
-
~8.2 min: 5-Methoxy-1-methoxymethylindole (Target Product).
-
Protocol B: Thin Layer Chromatography (Quick Check)
Best for rapid reaction monitoring in the synthesis lab.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).
-
Visualization: UV Lamp (254 nm).
-
Procedure:
-
Spot "Co-spot" (Mix of SM and Reaction Mix) in the center lane.
-
Elute until solvent front reaches 1 cm from top.
-
-
Expected Result:
-
Rf ~ 0.30: 5-Methoxyindole (Stays lower due to H-bonding).
-
Rf ~ 0.65: 5-Methoxy-1-methoxymethylindole (Moves higher, less polar).
-
Synthesis Verification (The "Why" of the Mixture)
Understanding how the compound is made helps interpret the chromatogram. The presence of the "Early Eluting" peak in HPLC usually indicates incomplete deprotonation by Sodium Hydride (NaH) or insufficient MOM-Chloride reagent.
Figure 2: Synthesis pathway showing the origin of the two critical chromatographic peaks.
References
-
MOM Group Stability & Properties
-
Indole Chromatography Standards
- BenchChem. Quantification of 5-Methoxytryptamine in Human Plasma by HPLC. (Provides baseline retention behavior for 5-methoxy substituted indoles).
-
Spectral & Physical Data
-
General Retention Theory
- Separation Science. Factors Impacting Chromatography Retention Time.
Sources
Spectroscopic Profiling of 5-Methoxy-1-(methoxymethyl)indole: A Comparative Analytical Guide
This guide provides an in-depth technical analysis for identifying spectroscopic impurities in 5-Methoxy-1-(methoxymethyl)indole , a critical intermediate in the synthesis of melatonin analogues and indole-based anti-inflammatory agents.
Executive Summary & Synthetic Context
5-Methoxy-1-(methoxymethyl)indole (MOM-protected 5-methoxyindole) is a strategic building block chosen for its robust stability against basic and nucleophilic conditions, offering a distinct advantage over carbamate (Boc) or sulfonyl (Tosyl) protecting groups. However, the synthesis of this compound—typically via sodium hydride (NaH) and chloromethyl methyl ether (MOM-Cl)—is prone to specific regiochemical side reactions that are difficult to detect by standard HPLC-UV methods alone.
This guide compares the "analytical performance" of Nuclear Magnetic Resonance (NMR) versus Liquid Chromatography-Mass Spectrometry (LC-MS) in detecting these specific impurities. While LC-MS is the industry standard for sensitivity, 1H NMR is demonstrated here as the superior method for structural validation , specifically for distinguishing the problematic C3-alkylated regioisomers.
The Impurity Landscape
The alkylation of 5-methoxyindole is governed by the competition between the nitrogen (N1) and the electron-rich carbon (C3).
-
Target Product: N1-alkylation (Kinetic/Thermodynamic product depending on base).
-
Major Impurity A (Regioisomer): C3-alkylation (3-methoxymethyl-5-methoxyindole).
-
Major Impurity B (Over-alkylation): 1,3-Bis(methoxymethyl)-5-methoxyindole.
-
Major Impurity C (Hydrolysis): Reversion to 5-Methoxyindole (Starting Material).
Figure 1: Reaction pathways showing the genesis of N-alkylated target versus C-alkylated and bis-alkylated impurities.
Comparative Analysis: NMR vs. LC-MS Performance
For this specific indole derivative, relying solely on LC-MS is a critical risk. The MOM group is labile in the acidic mobile phases (0.1% Formic Acid) often used in LC-MS, potentially leading to on-column degradation that mimics the starting material. Furthermore, the N-MOM and C-MOM isomers have identical masses (m/z) and similar polarities.
Table 1: Analytical Technique Performance Matrix
| Feature | 1H NMR (400+ MHz) | HPLC-MS (ESI+) | Recommendation |
| Regioisomer Differentiation | Superior. Distinct chemical shifts for N-CH₂ vs C-CH₂. | Poor. Isomers have identical Mass (M+H). Separation requires specialized chiral/polar columns. | Use NMR for batch release. |
| Trace Detection (<0.1%) | Low. Requires long acquisition times or cryoprobes. | High. Excellent for quantifying trace starting material. | Use LC-MS for final purity check. |
| Stability during Analysis | High. Performed in neutral solvents (CDCl₃, DMSO-d₆). | Low to Moderate.[1] Acidic eluents can hydrolyze the MOM acetal. | NMR is non-destructive. |
| Quantification | Absolute (qNMR). No reference standard needed. | Relative. Requires reference standards for response factors. | qNMR for assay value. |
Detailed Spectroscopic Identification Guide
A. 1H NMR: The "Fingerprint" Region
The most reliable method to certify the absence of the C3-isomer is the inspection of the methylene protons of the MOM group and the aromatic protons at positions 2 and 3 of the indole ring.
Diagnostic Signals (in CDCl₃)
-
Target (N-MOM):
-
N-CH₂-O: Singlet at ~5.40 ppm . The electronegativity of Nitrogen and Oxygen deshields these protons significantly.
-
H3 Proton: Doublet at ~6.45 ppm (Couples with H2). Presence confirms C3 is unsubstituted.
-
-
Impurity A (C3-MOM):
-
C3-CH₂-O: Singlet at ~4.75 ppm . Shielded relative to N-MOM due to the carbon attachment.
-
H2 Proton: Singlet at ~7.10 ppm . Absence of H3 doublet confirms C3 substitution.
-
-
Impurity B (Bis-MOM):
-
Shows both singlets: ~5.40 ppm (N-CH₂) and ~4.75 ppm (C3-CH₂).
-
No H3 proton.
-
Table 2: Chemical Shift Comparison (δ ppm, CDCl₃)
| Proton Environment | Target (1-MOM) | Impurity A (3-MOM) | Impurity B (1,3-Bis) | Starting Material |
| N-CH₂-O (Methylene) | 5.40 (s) | — | 5.40 (s) | — |
| C3-CH₂-O (Methylene) | — | 4.75 (s) | 4.75 (s) | — |
| Indole H-2 | 7.15 (d) | 7.10 (s) | 7.12 (s) | 7.18 (t/m) |
| Indole H-3 | 6.45 (d) | — | — | 6.40 (t/m) |
| N-H | — | ~8.10 (br s) | — | ~8.15 (br s) |
Critical Insight: If you observe a small singlet around 4.7-4.8 ppm in your crude NMR, you have C-alkylation. Recrystallization is often required to remove this, as flash chromatography separation is difficult due to similar Rf values.
B. Mass Spectrometry: Fragmentation Patterns
While parent ions are identical for isomers, fragmentation energy (CE) can sometimes reveal differences.
-
Target (1-MOM): m/z = [M+H]⁺.
-
Characteristic Loss: Loss of formaldehyde (CH₂O, -30 Da) or the methoxymethyl radical is rapid.
-
Acid Sensitivity: In acidic sources, the signal for the deprotected ion (m/z 148, 5-methoxyindole) is often artificially high.
-
-
Protocol Note: Use Ammonium Acetate (10mM) or Ammonium Bicarbonate buffers (pH ~7) for LC-MS to prevent on-column hydrolysis of the MOM group. Avoid 0.1% Formic Acid/TFA if possible.
Experimental Protocols
Protocol 1: High-Sensitivity NMR for Isomer Detection
To be used when C3-impurity levels must be confirmed < 1%.
-
Sample Prep: Dissolve 20 mg of the product in 0.6 mL of CDCl₃. (High concentration is key for trace detection).
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1): 5 seconds (Ensure full relaxation of aromatic protons for integration accuracy).
-
Scans: Minimum 64 scans .
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase manually.
-
Baseline correction is critical in the 4.5–5.5 ppm region.
-
-
Analysis: Integrate the N-CH₂ peak (5.40 ppm) and normalize to 2.00. Check the 4.70–4.80 ppm region. Any peak here indicates C-alkylation.
Protocol 2: LC-MS Method for Purity Profiling
Optimized to minimize MOM hydrolysis.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% -> 90% B
-
15-20 min: 90% B
-
-
Detection: UV at 280 nm (Indole absorption max) and 220 nm . MS (ESI+).
-
Flow Rate: 1.0 mL/min.
Decision Logic for Impurity Identification
Use this workflow to systematically identify impurities in your synthesized batch.
Figure 2: Analytical decision tree for classifying impurities based on 1H NMR chemical shifts.
References
-
Brandt, S. D., et al. (2012). "Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines." Drug Testing and Analysis, 4(1), 24-32.[2] [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for MOM stability and deprotection conditions).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Indole Derivatives." NIST Chemistry WebBook. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-1-methoxymethylindole
Subject: Operational Safety Guide: Handling 5-Methoxy-1-methoxymethylindole To: Research & Development Team / Laboratory Operations From: Senior Application Scientist, Safety & Compliance Division
Executive Summary & Chemical Context
5-Methoxy-1-methoxymethylindole is a specialized organic intermediate, likely utilized as a protected precursor in the synthesis of indole-based pharmaceuticals (e.g., melatonin analogs or non-steroidal anti-inflammatory drugs).[1]
Structurally, it contains a Methoxymethyl (MOM) protecting group on the indole nitrogen. This specific functional group dictates two critical safety considerations beyond standard indole handling:
-
Acid Lability: The MOM group is acid-sensitive.[1] Contact with strong acids can trigger hydrolysis, releasing formaldehyde (a known carcinogen) and methanol.
-
Lipophilicity: The MOM and methoxy groups increase lipid solubility, potentially enhancing skin absorption rates compared to the parent indole.
Status: Research Chemical (Treat as Potent/Irritant). Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity and ambient temperature).[1]
Hazard Identification & Risk Assessment
Since specific toxicological data for this exact derivative may be limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous 5-methoxyindoles and alkylating agents.[1]
| Hazard Class | GHS Classification (Projected) | Operational Implication |
| Skin Corrosion/Irritation | Category 2 (H315) | Direct contact causes inflammation.[1] High risk of transdermal absorption. |
| Serious Eye Damage | Category 2A (H319) | Dust or splash can cause severe irritation and potential corneal injury. |
| STOT - Single Exposure | Category 3 (H335) | Inhalation of dust/vapors irritates the upper respiratory tract.[1] |
| Reactivity Hazard | Acid-Sensitive | Do not mix with acidic waste streams. Hydrolysis releases Formaldehyde.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire."[2] The lipophilic nature of this compound requires a barrier strategy focused on preventing permeation.
A. Hand Protection (Critical)
Standard thin nitrile gloves (4 mil) offer splash protection only against the solid. If the substance is dissolved in organic solvents, the solvent dictates the glove choice.
-
Handling Solid:
-
Handling Solutions (DCM/Chloroform):
-
Primary: PVA (Polyvinyl alcohol) or Laminate (Silver Shield/4H).
-
Alternative: "Double-Gloving" with Nitrile (Outer) and PE/Laminate (Inner) if dexterity is required.[1]
-
Reasoning: Indoles are often dissolved in halogenated solvents. Nitrile degrades rapidly (<5 mins) in Dichloromethane (DCM), exposing skin to the dissolved chemical [1].
-
B. Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Secondary (If hood unavailable/cleaning spills): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The OV cartridge is essential to capture potential formaldehyde off-gassing if the MOM group degrades.[1]
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Cover exposed skin at wrists.
Operational Workflow: Step-by-Step
This protocol minimizes exposure and cross-contamination.[2][5]
Phase 1: Preparation & Weighing
-
Static Control: Indole derivatives are often static-prone powders.[1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying dust."
-
Containment: Weigh inside a Fume Hood or a Vented Balance Enclosure (VBE).
-
Surface Protection: Line the work surface with an absorbent, plastic-backed bench liner to capture incidental grains.[1]
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid to prevent aerosolization.
-
Inert Atmosphere: 5-Methoxyindoles can be sensitive to oxidation [2].[1] Flush the reaction vessel with Nitrogen or Argon.
-
Temperature: If heating is required, ensure the condenser is active before heating to prevent vapor escape.
Phase 3: Waste Disposal (Crucial)
-
Segregation: Segregate waste into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent.
-
pH Check: Ensure the waste container is Neutral or Basic .
-
Warning: Do not dispose of this compound in acidic waste containers (e.g., waste from acid workups). The acid will cleave the MOM group, releasing formaldehyde gas into the waste drum, creating a pressure/inhalation hazard.
-
Visualized Safety Protocols
Figure 1: Operational Hierarchy & Decision Flow
This diagram illustrates the decision-making process for handling the substance based on its physical state.[1]
Caption: Workflow for PPE selection based on physical state and solvent compatibility. Note the critical checkpoint for halogenated solvents.
Emergency Response Procedures
| Scenario | Immediate Action |
| Eye Contact | Flush immediately with water for 15 minutes . Hold eyelids open. Seek medical attention (ophthalmologist). |
| Skin Contact | Do not scrub. Wash gently with soap and copious water. Remove contaminated clothing.[6][7][8][9] If red/blistered, seek medical help. |
| Inhalation | Move to fresh air.[1][6][7][8][9][10] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Do not dry sweep. Wet the spill with a compatible solvent (e.g., PEG-400 or damp paper towel) to suppress dust, then wipe up.[1] |
| Spill (Liquid) | Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust. |
References
-
Aibon Safety. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
PubChem. (2025).[1] 5-Methoxy-1-methyl-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. fishersci.com [fishersci.com]
- 5. moravek.com [moravek.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
